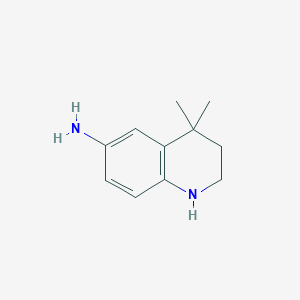4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine
CAS No.: 1187933-52-3
Cat. No.: VC8393654
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1187933-52-3 |
|---|---|
| Molecular Formula | C11H16N2 |
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | 4,4-dimethyl-2,3-dihydro-1H-quinolin-6-amine |
| Standard InChI | InChI=1S/C11H16N2/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3 |
| Standard InChI Key | BOBVDWRMAWPZAH-UHFFFAOYSA-N |
| SMILES | CC1(CCNC2=C1C=C(C=C2)N)C |
| Canonical SMILES | CC1(CCNC2=C1C=C(C=C2)N)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine (CAS No. 1965310-01-3) has the molecular formula C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol for the free base and 249.18 g/mol for its dihydrochloride salt . The compound’s IUPAC name is 4,4-dimethyl-2,3-dihydro-1H-quinolin-6-amine, reflecting its bicyclic structure comprising a benzene ring fused to a partially saturated piperidine ring. Key structural features include:
-
Two methyl groups at the 4-position of the tetrahydroquinoline core.
-
A primary amine group at the 6-position of the aromatic ring.
The dihydrochloride salt form (C₁₁H₁₈Cl₂N₂) enhances solubility for experimental applications .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂ (free base) | |
| Molecular Weight | 176.26 g/mol (free base) | |
| CAS Number | 1965310-01-3 | |
| SMILES | CC1(CCNC2=C1C=C(C=C2)N)C | |
| InChI Key | KINAUINSEBLESV-UHFFFAOYSA-N |
Synthesis and Manufacturing
Domino Reaction Strategies
The synthesis of tetrahydroquinoline derivatives often employs domino reactions, which combine multiple steps in a single flask. For 4,4-dimethyl variants, a common approach involves:
-
Reductive cyclization: Starting from nitroaromatic precursors, catalytic hydrogenation reduces nitro groups to amines while simultaneously forming the tetrahydroquinoline ring .
-
Acid-catalyzed ring closures: Protic acids like HCl facilitate cyclization of aminoketone intermediates, yielding the tetrahydroquinoline scaffold .
A notable method from recent literature involves the hydrogenation of 4-nitro-4-methylquinoline derivatives using palladium on carbon (Pd/C), achieving yields exceeding 90% with high diastereoselectivity . The methyl groups at C4 sterically direct hydrogen addition, favoring cis or trans configurations depending on reaction conditions .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Selectivity | Key Reagents | Reference |
|---|---|---|---|---|
| Reductive cyclization | 78–91 | >98% trans | H₂, Pd/C | |
| Acid-catalyzed closure | 65–85 | Moderate | HCl, ethanol |
Biological and Pharmacological Activities
Neuroprotective Effects
Tetrahydroquinolines modulate neurotransmitter systems, particularly acetylcholinesterase (AChE) and NMDA receptors. Derivatives with C4 alkyl substituents show improved blood-brain barrier penetration, making them candidates for Alzheimer’s disease therapeutics . In vitro studies on similar compounds report AChE inhibition rates of 60–80% at 10 μM concentrations.
| Parameter | Value | Source |
|---|---|---|
| Hazard Statements | H315, H319, H335 | |
| Precautionary Measures | Use PPE, avoid inhalation | |
| First Aid Measures | Rinse skin/eyes with water |
Applications and Future Directions
Research Use
This compound is primarily used in drug discovery for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume